molecular formula C7H3BrF2O2 B1280481 2-Bromo-3,5-difluorobenzoic acid CAS No. 651027-01-9

2-Bromo-3,5-difluorobenzoic acid

Cat. No.: B1280481
CAS No.: 651027-01-9
M. Wt: 237 g/mol
InChI Key: KBOFTBQUYXDFEF-UHFFFAOYSA-N
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Description

2-Bromo-3,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by bromine and fluorine atoms. This compound is widely used in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

2-Bromo-3,5-difluorobenzoic acid is used in a wide range of scientific research applications, including:

Safety and Hazards

2-Bromo-3,5-difluorobenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution pattern on the benzene ring. For example, the reaction of 3,5-difluorobenzoic acid with bromine in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-difluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,5-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

2-bromo-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOFTBQUYXDFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464074
Record name 2-BROMO-3,5-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651027-01-9
Record name 2-BROMO-3,5-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,5-difluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-bromo-3,5-difluorobenzoic acid in the context of the research paper?

A1: The research paper focuses on demonstrating the versatility of 1,3-difluorobenzene as a starting material for synthesizing various multi-substituted benzene derivatives. this compound serves as a key intermediate in this synthesis scheme. The paper describes its synthesis from (2,6-difluorophenyl)triethylsilane through a series of steps involving selective deprotonation, halogenation, and a halogen migration reaction. [] Ultimately, the synthesis of this compound demonstrates the effectiveness of the presented methodology for achieving regiocontrol in multi-step synthesis of complex molecules. []

Q2: Could you elaborate on the synthetic route to this compound described in the paper?

A2: The synthesis of this compound starts with (2,6-difluorophenyl)triethylsilane. This compound undergoes a series of deprotonation and halogenation reactions to introduce bromine atoms at specific positions on the ring. Notably, a key step involves a base-mediated halogen migration, where a bromine atom shifts from the 4-position to the 2-position, ultimately leading to the formation of 3,4-dibromo-2,6-difluorophenyltriethylsilane. [] This intermediate is then further reacted to selectively remove one bromine atom and introduce a carboxyl group, ultimately yielding the target compound, this compound. []

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